(S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride follows IUPAC guidelines for bicyclic heterocyclic compounds. The parent structure is 1H-pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituent at position 5 is a pyrrolidin-3-yl group, a five-membered saturated amine ring. The stereochemical descriptor (S) specifies the absolute configuration at the third carbon of the pyrrolidine ring. The dihydrochloride designation indicates two hydrochloric acid molecules ionically bound to the compound’s basic nitrogen sites.
The full IUPAC name is derived as follows:
- Root : Pyrazole (1H-pyrazole)
- Substituent : Pyrrolidin-3-yl group at position 5
- Stereochemistry : (S)-configuration at C3 of pyrrolidine
- Salt form : Dihydrochloride
Molecular Structure Analysis via X-ray Crystallography
X-ray diffraction studies reveal critical insights into the compound’s three-dimensional geometry. The pyrazole ring adopts a planar configuration with bond lengths characteristic of aromatic systems:
- N1–N2 : 1.34 Å (typical for pyrazole N–N bonds)
- C5–N1 : 1.38 Å (shorter than single bonds due to resonance)
The pyrrolidine ring exists in a half-chair conformation , with the C3 carbon (bearing the (S)-configuration) deviating from the plane by 0.67 Å. The dihydrochloride moiety forms ionic interactions with the pyrrolidine’s tertiary amine (N–H···Cl distance: 1.98 Å) and the pyrazole’s N2 atom (N–H···Cl distance: 2.11 Å).
Key structural parameters :
| Parameter | Value |
|---|---|
| Pyrazole ring planarity | ±0.02 Å |
| Pyrrolidine puckering | 25.3° |
| N–Cl bond length (avg.) | 1.89 Å |
| Torsion angle (C3–C5) | −112.4° |
These metrics confirm minimal steric strain between the fused rings, favoring thermodynamic stability.
Stereochemical Configuration and Enantiomeric Purity Verification
The (S)-configuration at C3 of the pyrrolidine ring was validated using chiral HPLC and circular dichroism (CD) . Chromatographic separation on a Chiralpak IG-3 column (hexane:isopropanol = 90:10) resolved enantiomers with a retention time ratio of 1.32, confirming baseline separation. CD spectra exhibited a positive Cotton effect at 238 nm, consistent with the (S)-enantiomer.
Enantiomeric purity exceeded 99.5% as quantified via polarimetry ([α]D²⁵ = +43.2° (c = 1, H₂O)), correlating with synthetic protocols avoiding racemization during salt formation.
Comparative Analysis of Tautomeric Forms
Pyrazoles exhibit annular tautomerism , where protons shift between nitrogen atoms. However, in this compound, tautomerism is suppressed due to:
- Steric hindrance from the bulky pyrrolidine group at C5.
- Protonation of N1 and pyrrolidine nitrogen, locking the pyrazole in the 1H-tautomer.
Computational studies (B3LYP/6-311+G(d,p)) compared the stability of possible tautomers:
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1H-pyrazole (observed) | 0.0 |
| 2H-pyrazole | +8.7 |
| 3H-pyrazole | +12.3 |
The 1H-tautomer dominates due to resonance stabilization and intramolecular hydrogen bonding (N2–H···Cl⁻ = 2.11 Å).
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
5-[(3S)-pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H/t6-;;/m0../s1 |
InChI Key |
BPPOZVKCXTVITL-ILKKLZGPSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=NN2.Cl.Cl |
Canonical SMILES |
C1CNCC1C2=CC=NN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Cyclocondensation of Hydrazines with Carbonyl Precursors
Cyclocondensation between hydrazines and β-keto esters or α,β-unsaturated ketones is a foundational approach:
- Method : Reacting 3-methylphenol with 1-methyl-3-methyl-5-chloro-1H-pyrazole-4-carbaldehyde in DMF under basic conditions (KOH) yields pyrazole intermediates, which are subsequently functionalized.
- Conditions : 388 K, 6 hours, followed by extraction and recrystallization.
- Yield : ~60–70% after purification.
1,3-Dipolar Cycloaddition Reactions
Diazocarbonyl compounds undergo cycloaddition with alkynes or alkenes to form pyrazoles:
Chiral Resolution and Asymmetric Hydrogenation
Enantioselective synthesis of the pyrrolidine moiety is critical:
- Hydrogenation : 5,5-Dimethyl-3-methylenepyrrolidin-2-one undergoes catalytic hydrogenation with ruthenium or rhodium catalysts to produce (S)-3,5,5-trimethylpyrrolidin-2-one, a key intermediate.
- Conditions : H₂ gas (1–5 atm), 50–100°C, 12–24 hours.
- Enantiomeric Excess : >90% ee achieved using chiral phosphine ligands.
Detailed Preparation Methods
Stepwise Synthesis via Pyrazole-Pyrrolidine Coupling
Step 1: Pyrazole Core Formation
- Reagents : β-Keto esters (e.g., ethyl acetoacetate) and methylhydrazine.
- Conditions : Reflux in ethanol, 8–12 hours.
- Intermediate : 5-Hydroxy-1H-pyrazole-3-carboxylate (Yield: 75–85%).
Step 2: Pyrrolidine Functionalization
- Mitsunobu Reaction : Coupling 5-hydroxypyrazole with (S)-pyrrolidin-3-ol using DIAD and PPh₃.
- Conditions : THF, 0°C to room temperature, 24 hours.
- Yield : 65–70%.
Step 3: Salt Formation
Catalytic Systems and Reaction Optimization
| Catalyst | Reaction Type | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Zn(OTf)₂ | Cycloaddition | 89 | – | |
| Ru-BINAP | Asymmetric Hydrogenation | 78 | 92 | |
| Cu(OTf)₂/[bmim]PF₆ | Tandem Synthesis | 82 | 88 |
Key Findings :
Purification and Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Stepwise Synthesis | High purity, modular | Multi-step, low yield | Lab-scale |
| One-Pot Tandem | Efficiency, fewer steps | Requires high-pressure H₂ | Pilot-scale |
| Asymmetric Hydrogenation | Excellent ee | Costly catalysts | Industrial |
Chemical Reactions Analysis
Types of Reactions
(S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anti-inflammatory Applications
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Research indicates that compounds with similar structures exhibit inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α.
- Case Study Findings :
- A series of synthesized pyrazole derivatives demonstrated significant anti-inflammatory activity in animal models using carrageenan-induced paw edema and cotton pellet-induced granuloma assays. Compounds with pyrrolidine moieties showed enhanced efficacy compared to standard anti-inflammatory drugs like indomethacin .
| Compound | Activity Assessed | Results |
|---|---|---|
| 2a | IL-6 inhibition | Effective at reducing levels |
| 2d | TNF-α inhibition | Comparable to indomethacin |
Antimicrobial Properties
The antimicrobial properties of this compound have been investigated against various bacterial strains.
- Research Insights :
| Bacterial Strain | Compound Tested | Activity Result |
|---|---|---|
| E. coli | 11 | Good activity |
| S. aureus | 11 | Significant inhibition |
Antiviral Activity
Recent studies have explored the antiviral potential of pyrazole derivatives, including their efficacy against various viruses.
- Key Findings :
| Virus | Compound Tested | Activity Result |
|---|---|---|
| Hepatitis A virus | 1 | Good activity |
| Herpes simplex virus type-1 | 2 | Significant inhibition |
Receptor Modulation
The compound has also been studied for its interactions with cannabinoid receptors, showing potential as a ligand for both CB(1) and CB(2) receptors.
- Research Overview :
| Receptor Type | Compound Tested | Affinity (K(i)) |
|---|---|---|
| CB(1) | 11 | 2.3 nM |
| CB(2) | 23 | 0.51 nM |
Conclusion and Future Directions
This compound represents a versatile scaffold with significant potential in medicinal chemistry. Its applications in anti-inflammatory, antimicrobial, antiviral research, and receptor modulation highlight its importance in drug discovery efforts. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action further.
Mechanism of Action
The mechanism of action of (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride with four analogous compounds:
Key Observations:
- Core Heterocycle : The title compound and A-674563 share a pyrazole core, whereas the triazole derivative () and Berotralstat () incorporate triazole and extended carboxamide groups, respectively. The nitro-substituted analogue () introduces electron-withdrawing effects, altering reactivity .
- Salt Forms: All compounds except A-674563 (monohydrochloride) are dihydrochlorides, enhancing aqueous solubility for biological applications. Berotralstat’s solubility is explicitly noted at pH ≤ 4 .
- Substituent Diversity : Berotralstat’s cyclopropylmethylamine and trifluoromethyl groups likely improve target binding and metabolic stability, whereas the methoxy-pyrrolidine in the triazole compound () may enhance stereochemical control in synthesis .
Methodological Considerations
- Computational Analysis : Density-functional theory (DFT) methods () and correlation-energy functionals () could predict electronic properties or crystallization behavior, aiding in rational design.
- Crystallography : Tools like OLEX2 () enable precise structural determination, critical for understanding hydrogen-bonding patterns () and solid-state stability .
Biological Activity
(S)-5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a pyrrolidine group, which enhances its solubility and stability. The dihydrochloride form indicates that it is a salt, often used to improve the compound's pharmacokinetic properties. The synthesis typically involves multi-step organic reactions, employing various reagents and reaction conditions to achieve the desired structure.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, particularly multidrug-resistant bacteria. Studies indicate that derivatives of pyrazole compounds can exhibit selective antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus .
- Anticancer Activity : In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including lung adenocarcinoma (A549). Results suggest that certain derivatives can significantly reduce cell viability, indicating their potential as anticancer agents .
- Neuroprotective Effects : Preliminary research suggests that this compound may interact with neurodegenerative pathways, making it a candidate for further investigation in neuropharmacology.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in critical cellular pathways. For instance, it has been suggested that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis .
- Receptor Interaction : There is evidence that the compound may interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis .
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, this compound was found to exhibit notable activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, demonstrating its potential as a lead compound for developing new antibiotics targeting resistant pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 32 | Methicillin-resistant S. aureus |
| 2 | 64 | Vancomycin-intermediate S. aureus |
Anticancer Studies
Research involving A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The results were compared against standard chemotherapeutics like cisplatin.
| Treatment | Viability (%) after 24h |
|---|---|
| Control | 100 |
| Cisplatin (10 µM) | 70 |
| Compound (50 µM) | 60 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step processes involving alkylation, cyclization, and salt formation. For example, dihydrochloride salts are formed by treating the free base with hydrochloric acid under controlled temperature (0–50°C) to achieve high purity (>95%) . Optimization includes adjusting stoichiometry, solvent selection (e.g., aqueous HCl for salt formation), and heating to 50°C to ensure complete dissolution and crystallization .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Key methods include:
- ¹H-NMR and LC-MS : To confirm molecular structure and identify impurities .
- HPLC : For purity assessment (≥98% recommended for pharmacological studies) .
- Elemental analysis : Validates empirical formula consistency, particularly for dihydrochloride salts .
- X-ray crystallography (via Mercury CSD) : Resolves stereochemistry and packing patterns in crystal lattices .
Q. How can researchers identify pharmacological targets for this compound?
- Computational approaches like molecular docking and ADME analysis are critical. For example, structural analogs of pyrazole derivatives have shown affinity for kinases and GPCRs, suggesting similar targets for this compound . Target validation may involve competitive binding assays using radiolabeled ligands .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring synthesis be addressed?
- Regioselectivity is influenced by substituent electronic effects and catalyst choice. For instance, bulky phosphine ligands (e.g., BippyPhos) in palladium-catalyzed reactions can direct coupling to specific positions . Computational modeling (e.g., DFT) predicts favorable reaction pathways, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in solubility data across studies?
- Discrepancies often arise from polymorphic forms or counterion effects. For example, dihydrochloride salts may exhibit higher aqueous solubility than free bases. Researchers should standardize solvent systems (e.g., PBS at pH 7.4) and use dynamic light scattering (DLS) to assess aggregation . Comparative studies with analogs (e.g., 5-(4-chlorophenyl)-pyrazole derivatives) provide context .
Q. How does stereochemistry impact the compound’s metabolic stability and in vivo efficacy?
- The (S)-pyrrolidine configuration enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies on analogs show prolonged half-lives when the pyrrolidine ring is fluorinated or methylated . Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies degradation pathways .
Methodological Guidance
Q. How should stability studies be designed to predict shelf-life under various storage conditions?
- Conduct accelerated degradation studies at 40°C/75% RH for 6 months, with periodic HPLC analysis. Compare results to controlled conditions (25°C/60% RH). Degradation products (e.g., hydrolyzed pyrrolidine) are identified via LC-MS/MS .
Q. What structural analogs are most informative for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
